(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile
Description
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile is a synthetic small molecule characterized by a conjugated enenitrile backbone linked to a quinazolinone moiety and a substituted pyrazole ring. The quinazolinone group (4-oxo-3H-quinazolin-2-yl) is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The (E)-configuration of the prop-2-enenitrile group ensures planar geometry, which may enhance intermolecular interactions and electronic conjugation.
Properties
Molecular Formula |
C33H23N5O2 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile |
InChI |
InChI=1S/C33H23N5O2/c34-20-25(32-35-30-17-8-7-16-29(30)33(39)36-32)18-26-21-38(27-13-5-2-6-14-27)37-31(26)24-12-9-15-28(19-24)40-22-23-10-3-1-4-11-23/h1-19,21H,22H2,(H,35,36,39)/b25-18+ |
InChI Key |
NBXRCBVSVSKFBD-XIEYBQDHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3/C=C(\C#N)/C4=NC5=CC=CC=C5C(=O)N4)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C4=NC5=CC=CC=C5C(=O)N4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the formation of the pyrazole ring. The final step involves the coupling of these two moieties through a propenenitrile bridge under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole moiety in the target compound is synthesized via cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition. Key steps include:
-
Hydrazine Reaction : Phenylhydrazine reacts with β-keto esters or diketones to form 1,3,5-trisubstituted pyrazoles .
-
Cross-Coupling : Suzuki-Miyaura coupling introduces the 3-phenylmethoxyphenyl group post-pyrazole formation .
Table 3: Knoevenagel Condensation Conditions
| Substrate | Reagent | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Acylquinazolinone | Cyanoacetic acid | Piperidine | EtOH, reflux | 60–78 |
Nitrile Hydrolysis
The nitrile group undergoes hydrolysis to carboxylic acids or amides under acidic/basic conditions:
Electrophilic Substitution
The electron-rich pyrazole and quinazolinone rings undergo halogenation or sulfonation:
Biological Activity and Stability
-
Antioxidant Activity : Quinazolinones with electron-donating groups (e.g., -OCH3) show enhanced radical scavenging in DPPH assays .
-
Thermal Stability : The conjugated enenitrile system improves thermal stability, as evidenced by TGA analysis .
Key Challenges and Optimizations
-
Regioselectivity : Competing O- vs. N-alkylation in pyrazole functionalization requires careful control of base and solvent .
-
Stereochemical Purity : (E)-selectivity in Knoevenagel condensation is achieved using bulky amines (e.g., DBU) .
Comparative Analysis of Analogues
Biological Activity
The compound (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-enenitrile belongs to the quinazolinone family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications.
Synthesis
The synthesis of quinazolinone derivatives typically involves the condensation of appropriate precursors under specific conditions. For instance, various methods have been reported for synthesizing quinazolinone derivatives, including reactions with hydrazine and isothiocyanates, yielding compounds with significant biological activity .
Antibacterial Activity
Quinazolinone derivatives have demonstrated notable antibacterial properties. In studies evaluating the antibacterial activity of synthesized compounds, certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 4(3H)-quinazolinone were tested against Staphylococcus aureus and Escherichia coli, showing promising results . The structure–activity relationship (SAR) analysis indicated that specific substitutions on the quinazolinone ring enhance antibacterial efficacy.
COX-2 Inhibition
One of the prominent biological activities of quinazolinone derivatives is their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Research has shown that certain analogs of quinazolinones exhibit COX-2 inhibitory activity. For instance, a derivative related to the compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, although it was less potent than celecoxib . The presence of specific substituents on the phenyl rings significantly influenced the inhibitory potency.
Antifungal Activity
In addition to antibacterial properties, some quinazolinone derivatives have been evaluated for antifungal activity. A study highlighted that certain synthesized compounds showed moderate antifungal effects against fungi such as Rhizopus nigricans and Aspergillus flavus. However, the antifungal activity was generally weaker compared to their antibacterial effects .
Study 1: Antimicrobial Properties
A comprehensive study synthesized a series of quinazoline derivatives and evaluated their antimicrobial activities. The results indicated that modifications in the chemical structure significantly affected both antibacterial and antifungal activities. Compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains .
Study 2: COX-2 Inhibition Mechanism
Another investigation focused on the mechanism of COX-2 inhibition by quinazoline derivatives. Molecular docking studies revealed that specific structural features allow these compounds to effectively bind to the COX-2 active site, thus inhibiting its enzymatic activity. This study provided insights into how structural modifications can optimize therapeutic efficacy .
Summary of Findings
Scientific Research Applications
Antibacterial Activity
Quinazoline derivatives have been extensively studied for their antibacterial properties. The compound has been synthesized and evaluated for its efficacy against various bacterial strains.
Key Findings:
- Synthesis of Derivatives : A series of quinazoline derivatives were synthesized and tested for antibacterial activity. Notably, compounds like 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one demonstrated significant inhibition against Proteus vulgaris and Bacillus subtilis with zone of inhibition values reaching up to 1.4 cm .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
Anti-inflammatory Properties
Another significant application of (E)-2-(4-oxo-3H-quinazolin-2-yl)-3-[1-phenyl-3-(3-phenylmethoxyphenyl)pyrazol-4-yl]prop-2-en nitrile is its potential as a COX inhibitor, which is crucial for reducing inflammation.
Research Insights:
- COX Inhibition : Studies have shown that certain quinazoline derivatives exhibit COX-2 inhibitory activity, with some compounds demonstrating up to 47.1% inhibition at specific concentrations . This suggests potential utility in developing anti-inflammatory drugs.
- Clinical Relevance : Given the role of COX enzymes in inflammatory processes, these compounds could be further explored for treating conditions such as arthritis or other inflammatory diseases.
Antioxidant Activity
The antioxidant properties of quinazoline derivatives are also noteworthy, as they can mitigate oxidative stress, which is implicated in various diseases.
Research Findings:
- Evaluation Methods : Antioxidant activities were assessed using various assays, including CUPRAC and DPPH methods, revealing that certain substitutions on the quinazoline ring enhance antioxidant activity .
- Structure–Activity Relationship : The presence of hydroxyl groups in specific positions on the phenyl ring significantly increases antioxidant capacity, suggesting a pathway for optimizing these compounds for therapeutic use.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with pyrazole- and quinazolinone-based derivatives, but its unique substitution pattern distinguishes it from analogs. Below is a comparative analysis with key structurally related compounds:
Key Observations:
Quinazolinone vs.
Substituent Effects : The 3-phenylmethoxyphenyl group in the target compound differs from the 4-phenylphenyl group in CAS 860644-67-3. The methoxy group may improve solubility compared to the purely hydrophobic biphenyl substituent .
Fluorinated Analogs : Compounds 13–15 from feature fluorinated phenyl rings, which enhance metabolic stability and electron-withdrawing effects. The absence of fluorine in the target compound suggests a trade-off between stability and synthetic complexity.
Physicochemical and Spectroscopic Properties
- Synthetic Routes: The target compound likely employs a condensation reaction similar to the pyrazole derivatives in , where diketone precursors undergo cyclization . However, its quinazolinone moiety may require additional steps, such as amidine formation.
- NMR Profiles: The pyrazole protons in the target compound are expected to resonate near δ 6.5–8.5 ppm (similar to ), while the quinazolinone NH and carbonyl groups would appear at δ ~10–12 ppm and ~165–170 ppm in 1H- and 13C-NMR, respectively.
Research Findings and Data Tables
Table 1: Structural Comparison of Pyrazole Derivatives
Table 2: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
